An In-depth Technical Guide on the Toxicological Profile of Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS 3862-21-3)
An In-depth Technical Guide on the Toxicological Profile of Dimethyl 1,2,2,2-tetrachloroethyl phosphate (CAS 3862-21-3)
Chemical Identity and Properties
Dimethyl 1,2,2,2-tetrachloroethyl phosphate is an organophosphate ester. Organophosphates are a class of compounds widely used as pesticides and flame retardants.[1][2] The presence of chlorine atoms in the ethyl group suggests it may also have applications as a flame retardant. The physical and chemical properties of this compound are crucial for understanding its environmental fate and potential for human exposure.
Presumed Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of toxicity for many organophosphate pesticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] AChE is responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of cholinergic receptors and subsequent adverse effects on the nervous system.[1]
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} caption { label: "Figure 1: Generalized mechanism of acetylcholinesterase inhibition by organophosphates."; fontsize: 10; fontname: "Arial"; } enddot
Toxicological Profile
Acute Toxicity
Acute exposure to analogous organophosphates can cause a range of effects, primarily due to their neurotoxicity.
Oral: The oral LD50 values for related compounds in rats and mice suggest moderate to high acute toxicity. For instance, the oral LD50 for dichlorvos in rats ranges from 17 to 110 mg/kg.[3] Dermal: Dermal absorption is a significant route of exposure for many organophosphates.[1] Inhalation: Inhalation of vapors or aerosols can also lead to rapid systemic toxicity. The LC50 for dichlorvos in rats (1-hour exposure) is between 9.05 and 49.6 ppm.[3]
Symptoms of acute organophosphate poisoning include nausea, vomiting, diarrhea, salivation, sweating, muscle weakness, and in severe cases, respiratory distress, convulsions, coma, and death.[3][4]
Table 1: Acute Toxicity Data for Analogous Organophosphates
| Compound | Route | Species | LD50/LC50 | Reference |
| Dichlorvos | Oral | Rat | 17-110 mg/kg | [3] |
| Dichlorvos | Oral | Mouse | 61-275 mg/kg | [3] |
| Dichlorvos | Inhalation (1 hr) | Rat | 9.05-49.6 ppm | [3] |
| Dichlorvos | Inhalation (4 hr) | Mouse | 1.42-33.8 ppm | [3] |
| Tris(chloropropyl) phosphate (TCPP) | Oral | Rat (male) | 1,000-4,000 mg/kg | [5] |
| Tris(chloropropyl) phosphate (TCPP) | Oral | Rat (female) | 2,000 mg/kg | [5] |
Skin and Eye Irritation
Contact with related organophosphates can cause skin and eye irritation.[4] Some are corrosive and can cause severe burns.[6]
Genotoxicity and Carcinogenicity
The genotoxic and carcinogenic potential of organophosphates is varied.
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Genotoxicity: Some studies on analogous compounds have shown evidence of genotoxicity. For example, a hemiacetal impurity in trichlorfon, which is structurally related, was found to cause a significant increase in chromosome aberrations in mouse bone marrow cells.[7]
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Carcinogenicity: The evidence for carcinogenicity is mixed. Tris(2-chloroethyl) phosphate (TCEP) has shown limited evidence of carcinogenicity in experimental animals.[8] The U.S. EPA has classified TCEP as a high-priority chemical for risk evaluation due to concerns including potential kidney cancer.[9] Chronic exposure to TCEP has been associated with renal tubule hyperplasia and adenomas in rats.[10]
Reproductive and Developmental Toxicity
Reproductive and developmental effects have been observed for some analogous organophosphates.
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Reproductive Toxicity: Some related compounds are suspected of damaging fertility.[11] Studies on TCEP have shown it can have reproductive toxicity.[12]
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Developmental Toxicity: Developmental toxicity has been noted for some organophosphates, with effects such as decreased pup weight and an increased number of runts at certain dose levels.[13] Dichlorvos has been suggested to have developmental toxicity, causing abnormal behaviors and brain development disorders in animal offspring.[3]
Neurotoxicity
Beyond the acute cholinergic effects, chronic exposure to some organophosphates can lead to other neurotoxic outcomes. Neurotoxic effects have been reported for TCEP in rats.[8] Chronic exposure to TCEP has been shown to cause degenerative lesions in the brain stem and cerebral cortex of rats.[10]
Experimental Protocols: A Representative Approach
To determine the toxicological profile of a substance like Dimethyl 1,2,2,2-tetrachloroethyl phosphate, a battery of standardized tests would be employed. Below is a representative workflow for assessing acute oral toxicity.
Acute Oral Toxicity Assessment (Following OECD Guideline 423)
This method, known as the Acute Toxic Class Method, is a stepwise procedure with the use of a minimal number of animals.
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Dose-Range Finding: A preliminary study with a small number of animals to determine the approximate lethal dose.
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Main Study:
-
Animals (typically rats) are fasted overnight.
-
A single oral dose of the test substance is administered via gavage.
-
The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
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A small group of animals (e.g., 3) is used for each step.
-
-
Observation:
-
Animals are observed for signs of toxicity and mortality for at least 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body weights are recorded weekly.
-
-
Endpoint: The outcome of the test allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.
dot digraph "Acute_Oral_Toxicity_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Acute Oral Toxicity (OECD 423)", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} caption { label: "Figure 2: A representative experimental workflow for assessing acute oral toxicity."; fontsize: 10; fontname: "Arial"; } enddot
Conclusion
References
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Dedek, W., Scheufler, H., & Fischer, G. W. (1987). Cytogenetic, genetic, and embryotoxicity studies with dimethyl 2,2,2-trichloro-1-(2,2,2-trichloro-1-hydroxyethoxy)-ethylphosphonate, a hypothetical impurity in technical grade trichlorfon. Ecotoxicology and Environmental Safety, 13(2), 216-224. Retrieved from [Link]
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International Agency for Research on Cancer. (1999). Tris(2-chloroethyl) phosphate. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon: IARC. Retrieved from [Link]
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Scialli, A. R., Dourson, M., & Brorby, G. P. (2011). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Regulatory Toxicology and Pharmacology, 61(2), 224-234. Retrieved from [Link]
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Hashim, A. H., Al-Naseri, S. K., Al-Obaidi, A. S., Al-Asadi, A. M., & Al-Manhel, A. J. (2026). Risk Assessment of Dermal Exposure to Tris(2-chloroethyl) Phosphate and Tris(1,3-dichloroisopropyl). Environmental Contamination, Causes and Solutions, 2(1), 1. Retrieved from [Link]
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Matthews, H. B., Eustis, S. L., & Haseman, J. (1993). Toxicity and carcinogenicity of chronic exposure to tris(2-chloroethyl)phosphate. Fundamental and Applied Toxicology, 20(4), 477-485. Retrieved from [Link]
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